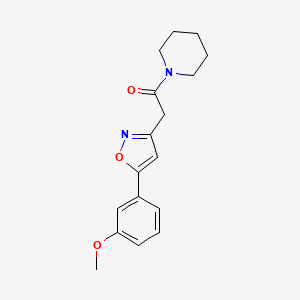

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone

説明

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a 3-methoxyphenyl group and at position 3 with a piperidinylethanone moiety. The piperidine moiety, a six-membered amine ring, may facilitate CNS activity due to its ability to cross the blood-brain barrier .

Iloperidone-related impurities often involve benzoisoxazole systems and propoxy linkers, highlighting the importance of substituent positioning and heterocycle selection in drug design .

特性

IUPAC Name |

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-21-15-7-5-6-13(10-15)16-11-14(18-22-16)12-17(20)19-8-3-2-4-9-19/h5-7,10-11H,2-4,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEYKZBGUROJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates an isoxazole ring, a piperidine moiety, and a methoxyphenyl group, suggesting a diverse range of interactions with biological targets.

Chemical Structure and Properties

The chemical formula for 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone is , with a molecular weight of approximately 274.33 g/mol. The isoxazole ring is known for its biological activity, particularly in the modulation of enzyme activity and receptor binding.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds range significantly, demonstrating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Isoxazole Derivative A | 0.0039 - 0.025 | S. aureus, E. coli |

| Isoxazole Derivative B | 3.12 - 12.5 | Various bacterial strains |

Anti-inflammatory Properties

Compounds containing isoxazole rings have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB, which plays a crucial role in inflammation .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoxazole derivatives, particularly in breast cancer cell lines such as MDA-MB-231. These compounds showed increased antiproliferative activity, suggesting that they may serve as promising candidates for cancer therapy .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various piperidine derivatives, it was found that compounds similar to 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone exhibited significant antibacterial activity against E. coli with MIC values as low as 0.0048 µg/mL .

Case Study 2: Anticancer Screening

A recent investigation into the anticancer properties of isoxazole derivatives revealed that certain analogs demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations:

Core Heterocycle Differences: The target compound’s isoxazole contrasts with the benzoisoxazole in CAS 133454-47-4 and the indole in JWH-302. Benzoisoxazoles (e.g., in Iloperidone) improve binding affinity via extended aromaticity, while indoles (e.g., JWH-302) target cannabinoid receptors .

Substituent Effects: Methoxy vs. Chloro: The 3-MeO group in the target compound is electron-donating, enhancing resonance stabilization of the isoxazole ring. In contrast, 3-Cl in ’s compound is electron-withdrawing, which could affect reactivity and metabolic stability . Piperidine vs. Pentyl Chain: The piperidine in the target compound and CAS 133454-47-4 supports CNS penetration, whereas JWH-302’s pentyl chain increases lipophilicity for cannabinoid receptor binding .

Synthetic Routes: Grignard reactions (e.g., ) and N-oxidation (e.g., Iloperidone intermediates) are common for introducing ethanone and amine oxide groups, respectively . Triethylamine is frequently used as a base in heterocycle formation (e.g., pyrroloisoxazole synthesis in ) .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight: The target compound (~350–370 g/mol) falls within the acceptable range for CNS drugs, whereas JWH-302 (~335 g/mol) aligns with synthetic cannabinoids .

- Lipophilicity : The 3-MeO-phenyl group increases logP compared to chloro-substituted analogs, but the piperidine’s amine may counterbalance this via hydrogen bonding .

- Metabolic Stability : Fluorine in CAS 133454-47-4 likely reduces oxidative metabolism, whereas the target compound’s methoxy group may undergo demethylation .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。